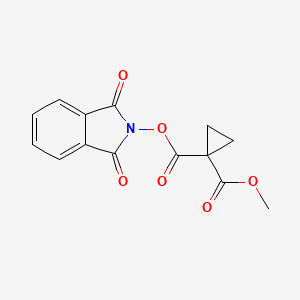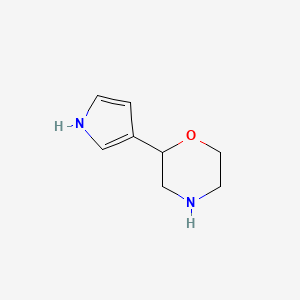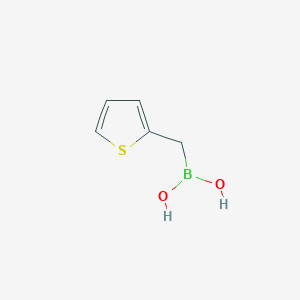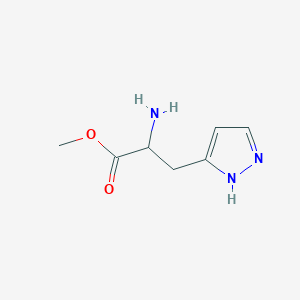![molecular formula C15H13NO B13569733 4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
4-([1,1'-Biphenyl]-4-yl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction between a biphenyl derivative and an azetidinone precursor. The reaction conditions often include the use of catalysts such as diethyl chlorophosphate .
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted azetidinones, amine derivatives, and various functionalized biphenyl compounds .
科学研究应用
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
Azetidin-2-one: The parent compound, which is a simple four-membered lactam.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A derivative with additional methoxy groups, used in anti-mitotic studies.
3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another derivative with multiple methoxy groups, showing diverse biological activities.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one is unique due to its biphenyl moiety, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and stability .
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)azetidin-2-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(16-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,16,17) |
InChI 键 |
MGZQXWLDGVWPRX-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)




![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)

![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)

![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)


